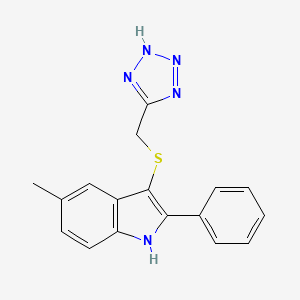
Ethyl(methoxymethyl)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(methoxymethyl)propanedioic acid is a derivative of malonic acid, a dicarboxylic acid with the chemical formula C₅H₈O₄. This compound is characterized by the presence of an ethyl group, a methoxymethyl group, and two carboxylic acid groups. It is a versatile compound used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(methoxymethyl)propanedioic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with methoxymethyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the methoxymethyl group replaces one of the ethyl groups on the malonate ester .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of the corresponding ester, followed by acidification. This process is scalable and can be optimized for high yield and purity .
化学反応の分析
Types of Reactions: Ethyl(methoxymethyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl(methoxymethyl)propanedioic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for drug development and its role in metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of ethyl(methoxymethyl)propanedioic acid involves its interaction with various molecular targets and pathways. It can act as a competitive inhibitor of enzymes such as succinate dehydrogenase, affecting the respiratory electron transport chain. This inhibition occurs by binding to the active site of the enzyme, preventing the usual substrate from binding and reacting .
類似化合物との比較
Malonic Acid: The parent compound, with two carboxylic acid groups.
Diethyl Malonate: An ester derivative used in similar synthetic applications.
Dimethyl Malonate: Another ester derivative with similar reactivity.
Uniqueness: Ethyl(methoxymethyl)propanedioic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications .
特性
CAS番号 |
66221-04-3 |
|---|---|
分子式 |
C7H12O5 |
分子量 |
176.17 g/mol |
IUPAC名 |
2-ethyl-2-(methoxymethyl)propanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-3-7(4-12-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11) |
InChIキー |
YRMPHMKWELVGAP-UHFFFAOYSA-N |
正規SMILES |
CCC(COC)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


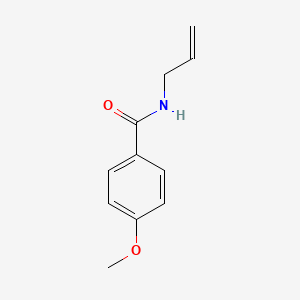
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)


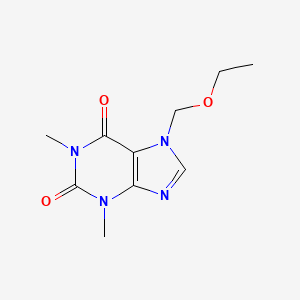
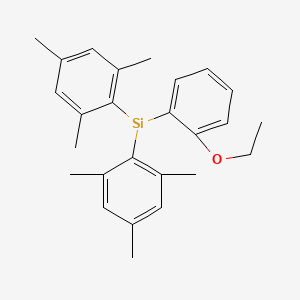


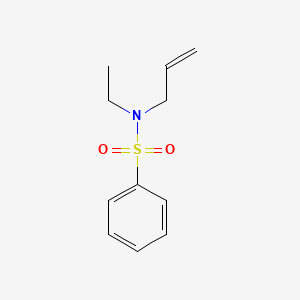
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)


